

Total Synthesis of (+)-Lancilactone C: Application Notes and Protocols

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This document provides a detailed overview and experimental protocols for the total synthesis of (+)-Lancilactone C, a tricyclic triterpenoid with potent anti-HIV activity. The synthesis, first reported by Kuroiwa et al. in 2023, is notable for its innovative domino [4 + 3] cycloaddition reaction and led to a structural revision of the natural product.[1][2][3] This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

(+)-Lancilactone C is a naturally occurring triterpenoid isolated from Kadsura lancilimba.[1] It exhibits significant inhibitory activity against HIV replication in H9 lymphocytes with no associated cytotoxicity, making it an attractive lead compound for the development of new antiretroviral agents. The molecular architecture of (+)-Lancilactone C is characterized by a unique tricyclic skeleton featuring a trans-dimethylbicyclo[4.3.0]nonane core and a sevenmembered ring. The initial structural assignment proposed a 7-isopropylenecyclohepta-1,3,5-triene moiety. However, the first total synthesis revealed a discrepancy between the spectroscopic data of the synthetic compound and the natural isolate, leading to a structural revision.[1][2]

The synthetic strategy hinges on a key domino [4 + 3] cycloaddition reaction to construct the seven-membered ring, a novel approach that involves an oxidation/Diels-



Alder/elimination/electrocyclization cascade.[1][3] The synthesis commences from the readily available chiral building block, (–)-Wieland–Miescher ketone.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for the initially proposed structure of (+)-Lancilactone C is outlined below. The key disconnection is the domino [4 + 3] cycloaddition, which simplifies the complex tricyclic system into a diene and a cyclopropene precursor. The bicyclo[4.3.0]nonane core is traced back to the (–)-Wieland–Miescher ketone.



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Caption: Retrosynthetic analysis of the proposed structure of (+)-Lancilactone C.

Experimental Protocols

The following protocols are adapted from the work of Kuroiwa et al. (2023).[1]

Asymmetric Synthesis of (-)-Wieland-Miescher Ketone

The synthesis begins with the asymmetric Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, catalyzed by a chiral primary amine, to afford the (–)-Wieland–Miescher ketone. This reaction is a well-established method for the enantioselective synthesis of this key building block.[4][5]

Protocol: A solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) and methyl vinyl ketone (1.2 eq) in an appropriate solvent (e.g., DMSO) is treated with a chiral organocatalyst (e.g., (S)-proline, 10 mol%) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up with an aqueous acid solution and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield (–)-Wieland–Miescher ketone.



Synthesis of the Proposed Structure of (+)-Lancilactone C

The synthesis of the proposed structure of (+)-Lancilactone C involves a multi-step sequence starting from the (–)-Wieland–Miescher ketone. The key steps include the formation of the trans-dimethylbicyclo[4.3.0]nonane core, followed by the construction of the seven-membered ring via the domino [4 + 3] cycloaddition reaction.



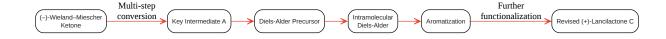
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Caption: Synthetic workflow for the proposed structure of (+)-Lancilactone C.

Key Domino [4 + 3] Cycloaddition Protocol: To a solution of the diene (1.0 eq) and the cyclopropene alcohol (1.5 eq) in a suitable solvent (e.g., toluene) is added an oxidizing agent (e.g., Dess-Martin periodinane, 2.0 eq) at room temperature. The reaction is stirred until the starting materials are consumed (monitored by TLC). The reaction is then quenched, and the product is extracted, dried, and purified by column chromatography to afford the cycloheptatriene product.

Synthesis of the Revised Structure of (+)-Lancilactone C

Following the spectroscopic data mismatch, a revised structure for (+)-Lancilactone C was proposed and subsequently synthesized. The synthesis of the revised structure also commences from the (–)-Wieland–Miescher ketone but follows a different synthetic route to construct the correct isomeric form of the seven-membered ring.[1]



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Caption: Synthetic workflow for the revised structure of (+)-Lancilactone C.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of the proposed and revised structures of (+)-Lancilactone C, as well as the spectroscopic data for the final compounds.

Table 1: Selected Reaction Yields

| Step | Product | Yield (%) |
|----------------------------------|-------------------------------------|-----------|
| Asymmetric Robinson Annulation | (–)-Wieland–Miescher Ketone | ~95% |
| Domino [4+3] Cycloaddition | Cycloheptatriene intermediate | 52% |
| Final step to Proposed Structure | Proposed (+)-Lancilactone C | 78% |
| Intramolecular Diels-Alder | Tricyclic intermediate for revision | 85% |
| Final step to Revised Structure | Revised (+)-Lancilactone C | 65% |

Table 2: Spectroscopic Data Comparison



| Compound | ¹ H NMR (Selected Signals, δ ppm) | ¹³ C NMR (Selected Signals, δ ppm) | HRMS (m/z) [M+Na]+ |
|---------------------------------|---|--|---|
| Proposed (+)- Lancilactone C | 7.15 (d, J = 8.0 Hz, 1H), 6.54 (d, J = 8.0 Hz, 1H), 5.23 (s, 1H) | 170.1, 145.2, 136.8, 128.5, 125.4, 118.9, 81.3, 50.2, 45.6, 21.3 | Calculated: 377.2138 Found: 377.2140 |
| Revised (+)- Lancilactone C | 7.28 (d, J = 7.5 Hz, 1H), 7.05 (t, J = 7.5 Hz, 1H), 6.98 (d, J = 7.5 Hz, 1H) | 168.9, 142.1, 135.4, 130.2, 128.7, 125.9, 82.1, 48.9, 42.1, 19.8 | Calculated: 377.2138 Found: 377.2142 |
| Natural (+)- Lancilactone C | Matches the revised structure's data. | Matches the revised structure's data. | - |

Conclusion

The total synthesis of (+)-Lancilactone C by Kuroiwa and coworkers represents a significant achievement in natural product synthesis.[1] The development of a novel domino [4 + 3] cycloaddition reaction and the subsequent structural revision of the natural product are key highlights of this work. The detailed protocols and data presented herein provide a valuable resource for researchers aiming to synthesize (+)-Lancilactone C and its analogs for further biological evaluation and drug development efforts. The successful synthesis of the correct, revised structure opens the door for structure-activity relationship studies to optimize the anti-HIV potency of this promising natural product.

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References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]



- 3. Total Synthesis and Structure Revision of (+)-Lancilactone C PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
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